![molecular formula C22H12O B14293249 Benzo[l]cyclopenta[cd]pyren-1(2h)-one CAS No. 113779-21-8](/img/structure/B14293249.png)
Benzo[l]cyclopenta[cd]pyren-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a complex organic compound characterized by multiple fused aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]cyclopenta[cd]pyren-1(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of high-temperature reactions to facilitate the formation of the fused ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursors are subjected to high temperatures and pressures. The process often includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[l]cyclopenta[cd]pyren-1(2h)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially hydrogenated PAHs. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Benzo[l]cyclopenta[cd]pyren-1(2h)-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in the development of cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of Benzo[l]cyclopenta[cd]pyren-1(2h)-one involves its interaction with cellular components, leading to various biological effects. It can form adducts with DNA, causing mutations and potentially leading to cancer. The compound may also interact with enzymes and other proteins, disrupting normal cellular functions. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which mediates the toxic effects of PAHs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: Another well-known PAH with similar structural features but different biological activities.
Cyclopenta[cd]pyrene: Shares a similar core structure but differs in the arrangement of the fused rings
Uniqueness
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is unique due to its specific ring structure, which influences its chemical reactivity and biological interactions. Its distinct arrangement of fused rings sets it apart from other PAHs, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
113779-21-8 |
|---|---|
Molekularformel |
C22H12O |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-one |
InChI |
InChI=1S/C22H12O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11H,6H2 |
InChI-Schlüssel |
DMNRZKZCVKWWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(C1=O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)

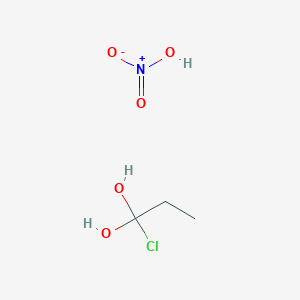
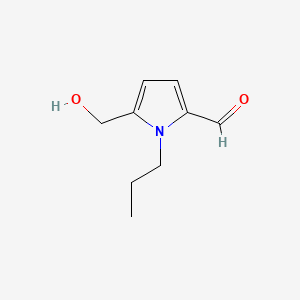
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

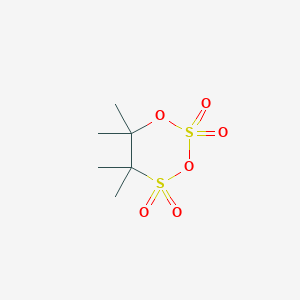
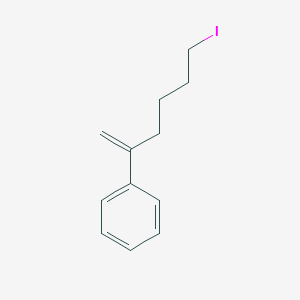

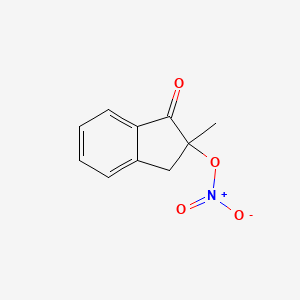
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

